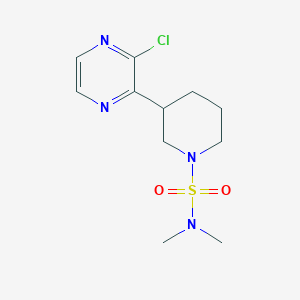
3-(3-chloropyrazin-2-yl)-N,N-diméthylpipéridine-1-sulfonamide
Vue d'ensemble
Description
3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C11H17ClN4O2S and its molecular weight is 304.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique : Agents antifibrotiques
Le composé a été étudié pour son rôle potentiel dans le développement de médicaments antifibrotiques. Les dérivés de pyrimidine, qui partagent une structure de base similaire à notre composé d'intérêt, ont montré une efficacité contre les maladies fibrotiques en inhibant l'expression du collagène et la teneur en hydroxyproline dans les milieux de culture cellulaire . Cela suggère que notre composé pourrait être synthétisé en dérivés qui pourraient servir d'agents antifibrotiques novateurs.
Chimie médicinale : Synthèse de composés hétérocycliques
En chimie médicinale, la construction de nouveaux composés hétérocycliques est essentielle. Le groupe chloropyrazinyle dans le composé peut être utilisé pour créer des banques de composés hétérocycliques avec des activités biologiques potentielles, y compris des propriétés antimicrobiennes, antivirales et antitumorales .
Biologie chimique : Structures privilégiées
Le groupement pyrazinyle est considéré comme une structure privilégiée en biologie chimique, souvent utilisée dans la conception de molécules ayant des activités pharmacologiques importantes. Le composé en question pourrait être utilisé comme point de départ pour la synthèse de telles structures privilégiées .
Synthèse organique : Intermédiaire pour les molécules complexes
Ce composé peut servir d'intermédiaire dans la synthèse de molécules plus complexes. Ses sites réactifs permettent une fonctionnalisation supplémentaire, qui est une étape clé dans la production de divers produits pharmaceutiques et produits chimiques de recherche .
Chimie analytique : Étalons de référence
En raison de sa structure unique, le composé peut être utilisé pour créer des étalons de référence en chimie analytique. Ces étalons sont essentiels pour l'étalonnage des instruments analytiques et la validation des méthodes analytiques .
Biochimie : Étude de l'inhibition enzymatique
La structure du composé en fait un candidat pour l'étude de l'inhibition enzymatique. Il pourrait être utilisé pour comprendre l'interaction entre les enzymes et les inhibiteurs, ce qui est crucial pour le développement de médicaments et la compréhension des mécanismes des maladies .
Science des matériaux : Électronique organique
Les composés organiques contenant des cycles azotés, comme la pyrazine, sont souvent utilisés dans l'électronique organique. Le composé pourrait être exploré pour ses propriétés électriques et son utilisation potentielle dans les diodes électroluminescentes organiques (OLED) ou les photovoltaïques organiques (OPV) .
Sciences de l'environnement : Analyse des traces
En sciences de l'environnement, le composé pourrait être utilisé dans l'analyse des traces pour détecter la présence de composés organiques similaires dans les échantillons environnementaux, ce qui permet de surveiller les polluants et d'évaluer l'impact écologique .
Mécanisme D'action
: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2 … : 939412-86-9|(3-Chloropyrazin-2-yl)methanamine hydrochloride| Ambeed : 3-氯吡嗪-2-基)甲胺盐酸 CAS#: 939412-86-9 : 867165-53-5 | CAS数据库 : 3-氯吡嗪-2-甲胺二盐酸盐 | 867165-53-5 - ChemicalBook : (3-氯吡嗪-2-基)甲胺盐酸盐_MSDS_分子量_结构式_CAS号 … : (3-氯吡嗪-2-基)甲胺盐酸 | 939412-86-9 - ChemicalBook
Propriétés
IUPAC Name |
3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2S/c1-15(2)19(17,18)16-7-3-4-9(8-16)10-11(12)14-6-5-13-10/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFADRZWMWYEFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


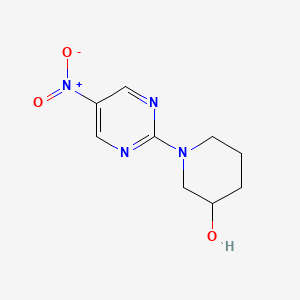
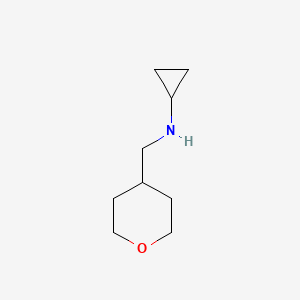

![Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]-](/img/structure/B1399112.png)


![[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1399117.png)
![Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1399118.png)
![6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine](/img/structure/B1399121.png)

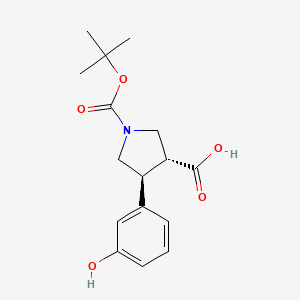
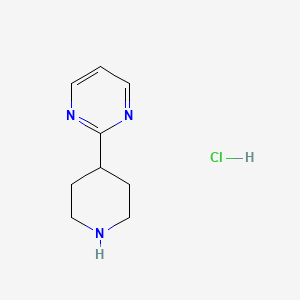

![2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1,1-dioxide](/img/structure/B1399129.png)
